

Technical Monograph: 2-Ethyl-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Ethyl-4-hydroxybenzaldehyde

CAS No.: 532967-00-3

Cat. No.: B1521265

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Executive Summary & Structural Analysis

2-Ethyl-4-hydroxybenzaldehyde (CAS: 532967-00-3) represents a specialized phenolic aldehyde intermediate distinct from its more common ethoxy-analogues (e.g., Ethyl Vanillin). Structurally, it features a benzene core substituted with a formyl group at C1, an ethyl group at C2, and a hydroxyl group at C4.

Structural Significance:

- Steric Environment:** The ethyl group at the ortho position to the aldehyde creates a unique steric pocket. Unlike the methoxy group in vanillin, the ethyl group is lipophilic and non-polar, influencing the binding affinity in protein-ligand interactions when used as a pharmaceutical scaffold.
- Electronic Effects:** The C4-hydroxyl group acts as a strong electron-donating group (EDG) via resonance (+M), significantly activating the ring. The C2-ethyl group provides weak inductive donation (+I). This combination makes the aldehyde carbonyl less electrophilic than unsubstituted benzaldehyde but highly amenable to condensation reactions under controlled catalysis.

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational predictions essential for handling and characterization.

Property	Value	Notes
IUPAC Name	2-Ethyl-4-hydroxybenzaldehyde	
CAS Number	532967-00-3	Distinct from 3-ethoxy-4-hydroxybenzaldehyde
Molecular Formula	C ₉ H ₁₀ O ₂	
Molecular Weight	150.18 g/mol	
Physical State	Crystalline Powder	Off-white to pale yellow
Melting Point	51–53 °C	[Sigma-Aldrich, 2023]
Boiling Point	~280 °C (Predicted)	Decomposes at high T without vacuum
Solubility	DMSO, Methanol, Ethanol	Sparingly soluble in water
pKa (Phenolic)	~7.8	Predicted based on 4-hydroxybenzaldehyde core
LogP	1.8	Lipophilic character due to ethyl chain

Synthetic Pathways & Regioselectivity

The synthesis of **2-ethyl-4-hydroxybenzaldehyde** is a classic exercise in controlling electrophilic aromatic substitution (EAS). The primary challenge is regioselectivity: directing the formyl group para to the hydroxyl group while an ethyl group occupies the meta position (relative to the hydroxyl).

The Preferred Route: Vilsmeier-Haack Formylation

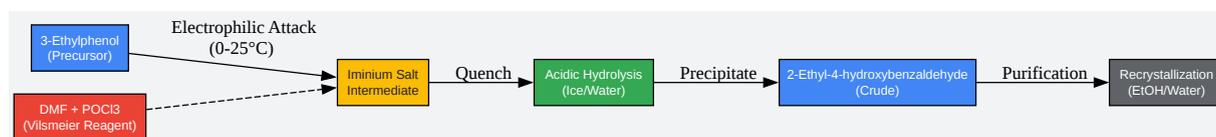
While the Reimer-Tiemann reaction is used industrially for salicylaldehydes, it often yields difficult-to-separate ortho/para mixtures and tars. For high-purity research applications, the

Vilsmeier-Haack reaction on 3-ethylphenol is the superior protocol.

Mechanistic Logic:

- Substrate: 3-Ethylphenol.
- Reagent: Phosphorus oxychloride (POCl_3) + Dimethylformamide (DMF).^{[1][2]}
- Regiochemistry: The hydroxyl group directs ortho/para. The C6 position (ortho to OH, para to Ethyl) is sterically crowded. The C4 position (para to OH, ortho to Ethyl) is activated and sterically accessible.
- Outcome: Formylation occurs predominantly at C4 (relative to phenol numbering), which becomes C1 in the aldehyde nomenclature, shifting the ethyl to C2.

Synthetic Workflow Diagram



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Figure 1: Step-wise synthetic pathway via Vilsmeier-Haack formylation, highlighting critical process nodes.

Detailed Experimental Protocol

Objective: Synthesis of **2-Ethyl-4-hydroxybenzaldehyde** from 3-ethylphenol. Scale: 50 mmol basis.

Reagents & Equipment

- 3-Ethylphenol (6.1 g, 50 mmol)
- Phosphorus Oxychloride (POCl_3) (8.4 g, 55 mmol)

- DMF (Dimethylformamide) (Dry, 20 mL)
- Dichloromethane (DCM) (Solvent)
- Apparatus: 3-neck round bottom flask, dropping funnel, N₂ atmosphere, ice bath.

Step-by-Step Methodology

- Vilsmeier Reagent Formation (In Situ):
 - Charge the flask with DMF (20 mL) and cool to 0°C under N₂.
 - Critical Step: Add POCl₃ dropwise over 20 minutes. Maintain temperature < 5°C to prevent thermal decomposition of the chloroiminium salt. A white suspension will form.
- Substrate Addition:
 - Dissolve 3-ethylphenol in minimal DMF or DCM.
 - Add slowly to the Vilsmeier reagent at 0°C.
 - Causality: Slow addition prevents localized overheating, which favors polymerization of the electron-rich phenol.
- Reaction Phase:
 - Allow the mixture to warm to room temperature (25°C).
 - Heat to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The spot for 3-ethylphenol (R_f ~0.6) should disappear, replaced by the aldehyde (R_f ~0.4).
- Hydrolysis & Workup:
 - Pour the reaction mixture onto 200g of crushed ice/water containing sodium acetate (buffer).
 - Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.^{[3][4]}
 - Extract with DCM (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄.

- Purification:
 - Evaporate solvent.[5] The residue is often a viscous oil that solidifies upon standing.
 - Recrystallize from Ethanol/Water (1:3 ratio) to obtain pale yellow needles.

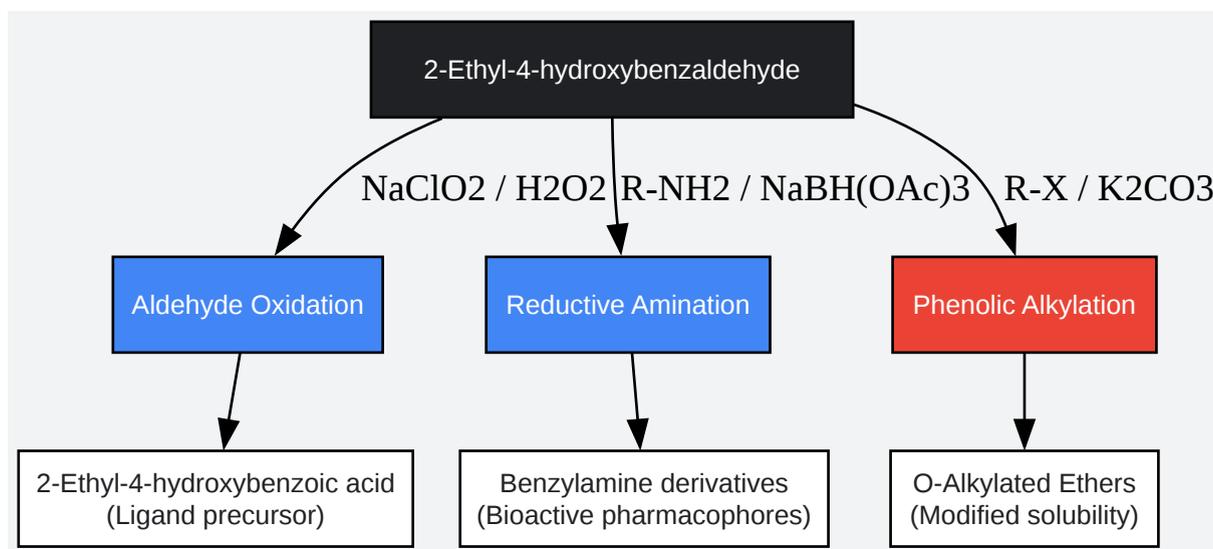
Reactivity & Applications

This molecule serves as a "bifunctional handle" in medicinal chemistry.

Chemical Versatility

- Aldehyde (-CHO): Subject to reductive amination (forming secondary amines for drug linkers) or Knoevenagel condensation (forming cinnamic acid derivatives).
- Phenol (-OH): Can be selectively alkylated to introduce solubilizing chains (e.g., PEGylation) or protected (e.g., benzyl ether) to allow manipulation of the aldehyde.

Reactivity Logic Map



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Figure 2: Divergent synthesis pathways utilizing the aldehyde and hydroxyl functional handles.

Safety & Handling (GHS)[2]

Based on the Safety Data Sheet (SDS) for hydroxybenzaldehyde derivatives, the following precautions are mandatory:

- Signal Word: DANGER
- Hazard Statements:
 - H318: Causes serious eye damage.[6][7][8] (Phenolic aldehydes are severe irritants).
 - H315: Causes skin irritation.[6][9]
 - H335: May cause respiratory irritation.[6][5][7][8][9]
- Handling: Use strictly within a fume hood. Wear nitrile gloves and chemical splash goggles.
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The aldehyde is prone to air oxidation to the benzoic acid over time.

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